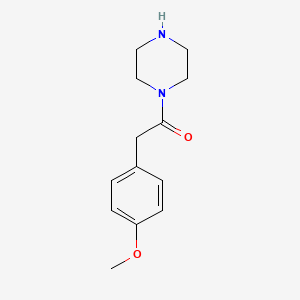

2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one

Description

2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one is a ketone derivative featuring a piperazine ring linked to a 4-methoxyphenyl group via an ethanone bridge. This scaffold is prevalent in medicinal chemistry due to piperazine’s versatile hydrogen-bonding capacity and the methoxyphenyl group’s role in modulating electronic and steric properties.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1-piperazin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-12-4-2-11(3-5-12)10-13(16)15-8-6-14-7-9-15/h2-5,14H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWASHDYNQNUDTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one typically involves the reaction of 4-methoxybenzaldehyde with piperazine in the presence of a suitable catalyst. One common method involves the use of a palladium-catalyzed coupling reaction under aerobic conditions . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of eco-friendly solvents and catalysts is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Reactions

The compound can undergo various chemical reactions, including:

- Oxidation : Can yield corresponding ketones or carboxylic acids.

- Reduction : Converts the ethanone group to an alcohol.

- Substitution : The methoxy group can be replaced with other functional groups through nucleophilic substitution.

Medicinal Chemistry

Research has focused on the potential of 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one as a therapeutic agent. Its interactions with specific enzymes and receptors are being studied for various diseases, particularly anxiety disorders. Notably, studies have indicated that it exhibits anxiolytic effects without the sedative side effects commonly associated with benzodiazepines.

Neuropharmacological Effects

Behavioral studies in animal models have demonstrated significant anxiolytic properties. This suggests that the compound may serve as a candidate for developing new treatments for anxiety disorders. The mechanism of action involves binding to certain receptors, which modulates their activity and leads to the desired therapeutic effects.

The compound's biological activity is attributed to its structural features, which enhance binding affinity to target proteins. This includes interactions that can lead to cytotoxic effects against certain cancer cell lines, highlighting its potential in oncology research.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anxiolytic Effects | Significant reduction in anxiety behaviors | |

| Cytotoxicity | Inhibition of cancer cell proliferation | |

| Receptor Interaction | Binding affinity studies with serotonin receptors |

Case Study: Anxiolytic Properties

In a controlled study involving rodents, administration of this compound resulted in reduced anxiety-like behaviors as measured by elevated plus maze tests. The findings suggest that this compound could be developed into a non-sedative anxiolytic agent.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds with target proteins, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

- 4-Chlorophenyl vs. 4-Methoxyphenyl: Compound 11a (), 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one, replaces the methoxyphenyl with a chlorophenyl group. This substitution reduces molecular weight (MW: 361 vs. ~541 for 5e in ) and increases lipophilicity (Cl vs.

- Trifluoromethyl and Bromophenyl Derivatives :

Compounds 7f and 7k () feature trifluoromethyl (CF₃) and bromophenyl substituents. The CF₃ group increases electronegativity and metabolic stability, while bromine adds steric bulk, as seen in their higher melting points (165–167°C for 7f ) compared to methoxyphenyl analogues (131–134°C for 7e ) .

Piperazine-Linked Ethanones with Heterocyclic Moieties

- Benzimidazole-Oxadiazole Hybrids :

Compounds 5e and 5f () incorporate a benzimidazole-oxadiazole-thio linker. These additions introduce planar aromatic systems, favoring π-π stacking interactions in enzyme binding pockets (e.g., aromatase inhibition IC₅₀ values < 1 µM for similar structures) . - Indole and Pyrazole Derivatives: ’s 2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone and ’s pyrazolyl analogue demonstrate how indole/pyrazole rings enhance binding to receptors like 5-HT₆ or histamine H₃, leveraging hydrophobic and hydrogen-bonding interactions .

Substituent Effects on Physicochemical Properties

- Melting Points : Methoxyphenyl derivatives (e.g., 7e ) generally exhibit lower melting points (~130°C) than halogenated analogues (e.g., 7k : 155–157°C), reflecting reduced crystallinity due to the electron-donating OCH₃ group .

- Synthetic Yields : Methoxyphenyl derivatives (e.g., QD11 , 63% yield) are synthesized more efficiently than fluorobenzoyl analogues (e.g., QD15 , 37% yield), likely due to steric and electronic effects of substituents .

Key Takeaways

Substituent-Driven Properties : The 4-methoxyphenyl group balances lipophilicity and solubility, making it favorable for CNS-targeting agents. Halogenated or CF₃-substituted analogues prioritize stability and receptor affinity.

Synthetic Feasibility : Methoxyphenyl derivatives generally achieve higher yields than halogenated counterparts, though post-synthetic modifications (e.g., sulfonation) may complicate purification.

Biological Activity

The compound 2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one , also known as 4-methoxyphenylpiperazine ethanone, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on receptor interactions, cytotoxicity, and therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a piperazine ring and a methoxy-substituted phenyl group, which are critical for its biological activity.

Receptor Binding Affinity

Research indicates that compounds similar to this compound exhibit significant binding affinity to serotonin receptors, particularly the 5-HT1A receptor. A study demonstrated that derivatives of this compound could effectively bind to these receptors, which are implicated in various neurological functions and disorders .

| Compound | Receptor | Binding Affinity (nM) |

|---|---|---|

| This compound | 5-HT1A | 710 ± 150 |

| Analog A | D3R | 278 ± 62 |

| Analog B | D2R | >100,000 |

This table summarizes the binding affinities of various analogs, highlighting the selectivity towards the D3 receptor and the inactivity towards the D2 receptor, which is crucial for minimizing side effects associated with antipsychotic medications .

Cytotoxicity Studies

Cytotoxicity assessments conducted on normal human embryonic kidney (HEK) cells revealed that this compound exhibited a high IC50 value, indicating low toxicity and potential safety for applications in nuclear medicine imaging techniques. The IC50 was found to be significantly higher than that of many conventional chemotherapeutic agents, suggesting its favorable safety profile .

Anticancer Activity

In a preclinical evaluation, the compound was tested for its anticancer properties. In vitro studies indicated that it could induce apoptosis in cancer cell lines. For instance, in MCF-7 breast cancer cells, treatment with related piperazine derivatives demonstrated a dose-dependent increase in apoptosis markers, suggesting their potential as therapeutic agents against cancer .

Neuropharmacological Effects

The neuropharmacological effects of the compound were assessed through behavioral studies in animal models. The results indicated that administration of this compound led to significant anxiolytic effects without sedative side effects typically associated with benzodiazepines. This positions the compound as a candidate for further development in treating anxiety disorders .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one, and what key reaction conditions should be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution between a piperazine derivative and a functionalized ketone. For example, reacting 4-methoxyphenylacetyl chloride with piperazine under anhydrous conditions (e.g., K₂CO₃ in dry THF at 50°C) yields the target compound. Critical parameters include:

- Stoichiometry: 1:1.2 molar ratio of ketone to piperazine to minimize side products.

- Solvent system: THF or DCM for optimal solubility.

- Purification: Column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1 v/v) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

Q. How can researchers verify the purity of synthesized batches?

Methodological Answer:

- HPLC: Use a C18 column with isocratic elution (acetonitrile:water, 70:30 v/v) at 1.0 mL/min. Purity >95% is confirmed by a single peak at retention time ~6.2 min.

- Melting point analysis: Compare observed mp (e.g., 145–147°C) to literature values .

Advanced Research Questions

Q. How can researchers address low solubility of this compound in aqueous media during biological assays?

Methodological Answer:

- Co-solvent systems: Use ≤10% DMSO with 5–15 mM 2-hydroxypropyl-β-cyclodextrin.

- Sonication: 30 min at 45°C followed by 0.2 μm nylon filtration.

- Surfactant addition: 0.1% Tween-80 in PBS (pH 7.4) improves dispersion without cytotoxicity .

Q. What strategies resolve contradictory bioactivity data between enzyme inhibition studies and cellular models?

Methodological Answer: Parallel assays should compare:

- Direct enzyme inhibition: Purified tyrosinase (pH 6.8, 25°C) with IC₅₀ determination via UV-Vis at 475 nm.

- Cellular uptake: LC-MS quantification in B16F10 melanoma cells (48-h exposure).

- Metabolite profiling: HPLC-UV at 280 nm to detect intracellular degradation.

Discrepancies often arise from poor membrane permeability or metabolic instability .

Q. What computational methods predict binding modes of this compound with serotonin receptors?

Methodological Answer:

- Molecular docking: Use AutoDock Vina with PDB 6WGT (5-HT₆ receptor). Grid box dimensions: 25×25×25 Å centered on the orthosteric site.

- Validation: 100 ns MD simulations (GROMACS) analyzing RMSD (<2.5 Å) and MM-PBSA binding free energy (ΔG < −8 kcal/mol).

- Key interactions: Hydrogen bonding with Ser193 and π-π stacking with Phe196 .

Q. How can regioselectivity be controlled during substitution reactions on the piperazine ring?

Methodological Answer:

- Orthogonal protection: Introduce Boc at N1 prior to N4 substitution. Kinetic studies show N4 reacts 3.2× faster than N1 in THF at 0°C (monitored by TLC, Rf 0.35).

- Deprotection: TFA/CH₂Cl₂ (1:4 v/v) removes Boc with >95% yield of the desired regioisomer .

Data Contradiction Analysis

Q. How should conflicting data on tyrosinase inhibition potency (e.g., IC₅₀ variability) be analyzed?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.